Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

Catalog No.
S14035554
CAS No.
M.F
C9H14BrN3O2
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carba...

Product Name

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate

IUPAC Name

tert-butyl N-(5-bromo-2-methylpyrazol-3-yl)carbamate

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)

InChI Key

HXEXUMSODQNDQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)Br

Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate is a chemical compound characterized by its unique structure that includes a tert-butyl group, a bromine atom at the 3-position of the pyrazole ring, and a carbamate functional group. Its molecular formula is C9H14BrN3OC_9H_{14}BrN_3O with a molecular weight of 276.13 g/mol. The compound exists as a solid and is notable for its potential applications in medicinal chemistry, particularly as an intermediate in drug synthesis.

Typical of carbamates and halogenated compounds. Notably, it may undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of different nucleophiles. Additionally, the carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

The synthesis of tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step may involve the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
  • Bromination: The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination using bromine or N-bromosuccinimide.
  • Carbamate Formation: Finally, the reaction of tert-butyl chloroformate with the 3-bromo-1-methyl-1H-pyrazole yields tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate.

Several compounds share structural similarities with tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesSimilarity
Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamateC9H14N4OC_9H_{14}N_4OContains an amino group instead of bromine0.68
Tert-butyl 4-bromo-5-cyano-1-methyl-1H-pyrazoleC12H17BrN4OC_{12}H_{17}BrN_4OCyano group present; different position for bromine0.71
Tert-butyl 6-amino-1H-indazole-1-carboxylateC12H16N4O2C_{12}H_{16}N_4O_2Indazole ring instead of pyrazole0.68
Tert-butyl 3-(4-amino-1H-pyrazol-1-YL)pyrrolidineC12H20N4O2C_{12}H_{20}N_4O_2Different nitrogen-containing ring structure0.70

The uniqueness of tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate lies in its specific bromination at the pyrazole ring, which may influence its reactivity and biological properties compared to other similar compounds.

Knorr Pyrazole Synthesis Modifications for Brominated Derivatives

The Knorr pyrazole synthesis, traditionally involving the condensation of hydrazines with 1,3-dicarbonyl compounds, has been adapted to accommodate brominated pyrazole derivatives. In the case of tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate, diethyl butynedioate serves as the dicarbonyl precursor, reacting with methylhydrazine to form the pyrazole core. This step is critical for establishing the 1-methyl substitution pattern. Subsequent bromination at the 3-position is achieved using tribromophosphorus (PBr₃), which selectively targets the electron-rich pyrazole ring.

A key modification involves the in situ protection of the pyrazole nitrogen with a tert-butyl carbamate group. This strategy prevents undesired side reactions during bromination and simplifies purification. For example, after pyrazole ring formation, the free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding the carbamate-protected intermediate. This approach enhances reaction efficiency, as evidenced by yields exceeding 50% in optimized conditions.

Table 1: Comparison of Knorr Synthesis Modifications

ParameterTraditional Knorr MethodModified Approach for Brominated Derivatives
Dicarbonyl ComponentEthyl acetoacetateDiethyl butynedioate
Bromination ReagentN-Bromosuccinimide (NBS)Tribromophosphorus (PBr₃)
Protecting GroupNonetert-Butyl carbamate
Average Yield30–40%50–68%

Flow Chemistry Approaches to Pyrazole Core Functionalization

Flow chemistry has emerged as a powerful tool for enhancing the efficiency of pyrazole functionalization. Continuous-flow reactors enable precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which is particularly advantageous for exothermic steps like bromination. For instance, the hydrolysis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate to the corresponding carboxylic acid can be performed in a microfluidic system using a 10% sodium hydroxide solution in ethanol. This method reduces reaction times from hours to minutes while maintaining yields above 90%.

Another application involves the substitution reaction between 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and tert-butyl alcohol. By employing a tubular reactor with immobilized dimethyl azidophosphate catalyst, researchers have achieved near-quantitative conversion rates at 100°C, minimizing by-product formation. Flow systems also facilitate rapid screening of reaction conditions, enabling optimization of solvent systems (e.g., DMF vs. DMSO) and stoichiometric ratios for carbamate formation.

Regioselective Bromination Strategies in Carbamate-Protected Pyrazoles

Regioselective bromination of the pyrazole ring presents a significant challenge due to the competing reactivity of multiple positions. The tert-butyl carbamate group plays a dual role: it protects the nitrogen while exerting a directing effect on electrophilic substitution. Bromination with PBr₃ preferentially occurs at the 3-position due to the electron-donating nature of the adjacent methyl group, which activates the ring toward electrophilic attack. This selectivity is further enhanced by steric hindrance from the bulky tert-butyl group, which blocks alternative reaction sites.

Alternative bromination agents such as N-bromosuccinimide (NBS) have been explored under radical initiation conditions. However, NBS tends to produce mixtures of 3- and 5-bromo isomers unless stringent temperature control (−10°C to 0°C) is maintained. In contrast, the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst in chloroform solvent directs bromine to the 3-position with >95% regioselectivity, as confirmed by X-ray crystallography.

Table 2: Bromination Reagents and Regioselectivity

ReagentConditionsRegioselectivity (3-Bromo:5-Bromo)Yield
PBr₃Room temperature, DCM98:268%
NBS + AIBNCCl₄, reflux70:3055%
Br₂ + AlCl₃CHCl₃, 27–30°C95:572%

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.02694 g/mol

Monoisotopic Mass

275.02694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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